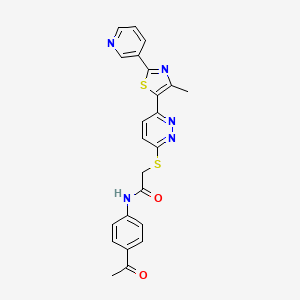

![molecular formula C17H17N3O2S2 B2478666 2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 309268-43-7](/img/structure/B2478666.png)

2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol” is similar to the one you’re asking about . It has a CAS Number of 16017-63-3 and a molecular weight of 270.35 .

Synthesis Analysis

A related compound, “3-(Piperazin-1-yl)-1,2-benzothiazole” derivatives have been synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .

Molecular Structure Analysis

The InChI Code for “2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol” is 1S/C12H18N2O3S/c15-11-10-13-6-8-14 (9-7-13)18 (16,17)12-4-2-1-3-5-12/h1-5,15H,6-11H2 .

Physical and Chemical Properties Analysis

The compound “2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol” is a solid . It has a molecular weight of 270.35 .

Wissenschaftliche Forschungsanwendungen

DNA Binding and Molecular Recognition

Benzothiazoles, including analogs similar to 2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole, have been studied for their ability to bind to DNA. These compounds, notably Hoechst 33258 and its analogs, are recognized for their strong affinity towards the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This property underpins their utility in fluorescent DNA staining, chromosome analysis, and as a tool in plant cell biology for nuclear DNA content assessment via flow cytometry (Issar & Kakkar, 2013).

Pharmacological Potentials

Benzothiazoles, including structures akin to the compound , are versatile heterocyclic scaffolds with extensive pharmaceutical applications. They have been identified to possess a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and notably, antitumor potential. The structural simplicity of 2-arylbenzothiazoles, a category that encompasses compounds like this compound, makes them promising antitumor agents, offering a fertile ground for the rational design of new chemotherapeutic agents (Kamal et al., 2015).

Antimicrobial and Antiviral Agents

Research on benzothiazole derivatives, including those with structural similarities to this compound, has highlighted their potential as antimicrobial and antiviral agents. These compounds have shown activity against a range of microorganisms and viruses, suggesting their utility in addressing the global concern of multi-drug resistant pathogens and emergent diseases like COVID-19 (Elamin et al., 2020).

Anti-Tuberculosis (TB) Applications

Piperazine-benzothiazinone derivatives, related to the core structure of this compound, have been explored for their efficacy in treating tuberculosis (TB). Macozinone, a piperazine-benzothiazinone, is undergoing clinical studies for TB treatment, targeting the synthesis of essential arabinan polymers in the cell wall of Mycobacterium tuberculosis. This highlights the role of piperazine and benzothiazole derivatives in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).

Safety and Hazards

Zukünftige Richtungen

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Benzothiazoles and their derivatives are significant scaffolds in biological science and medicinal chemistry, and they have exciting implications in drug discovery and development .

Wirkmechanismus

Target of Action

Similar compounds with a piperazin-1-yl structure have been reported to act as acetylcholinesterase inhibitors .

Biochemical Pathways

If the compound acts as an acetylcholinesterase inhibitor like its similar compounds, it could potentially affect the cholinergic neurotransmission pathway .

Result of Action

If the compound acts as an acetylcholinesterase inhibitor, it could potentially lead to an increase in acetylcholine levels, affecting various physiological processes .

Eigenschaften

IUPAC Name |

2-[4-(benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S2/c21-24(22,14-6-2-1-3-7-14)20-12-10-19(11-13-20)17-18-15-8-4-5-9-16(15)23-17/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJZPUKXXPGRNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2478583.png)

![[2-Chloro-5-(difluoromethyl)phenyl]methanol](/img/structure/B2478599.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2478601.png)

![1-methyl-9-(4-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Benzenemethanamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B2478606.png)